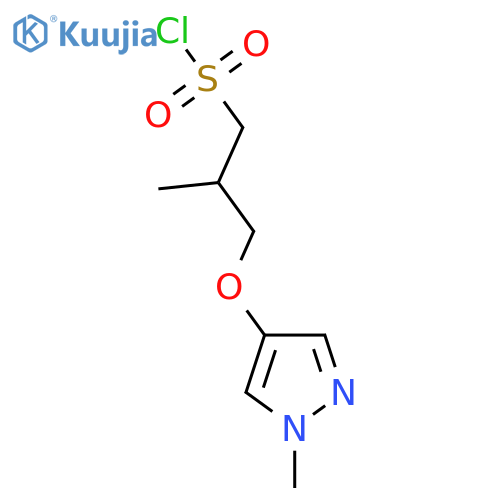Cas no 1597335-75-5 (2-methyl-3-(1-methyl-1H-pyrazol-4-yl)oxypropane-1-sulfonyl chloride)

1597335-75-5 structure
商品名:2-methyl-3-(1-methyl-1H-pyrazol-4-yl)oxypropane-1-sulfonyl chloride
2-methyl-3-(1-methyl-1H-pyrazol-4-yl)oxypropane-1-sulfonyl chloride 化学的及び物理的性質
名前と識別子
-
- 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)oxypropane-1-sulfonyl chloride
- 1597335-75-5
- 2-methyl-3-[(1-methyl-1H-pyrazol-4-yl)oxy]propane-1-sulfonyl chloride
- EN300-1144720
-
- インチ: 1S/C8H13ClN2O3S/c1-7(6-15(9,12)13)5-14-8-3-10-11(2)4-8/h3-4,7H,5-6H2,1-2H3
- InChIKey: DTHGKKSNDZEYNI-UHFFFAOYSA-N
- ほほえんだ: ClS(CC(C)COC1C=NN(C)C=1)(=O)=O
計算された属性
- せいみつぶんしりょう: 252.0335411g/mol
- どういたいしつりょう: 252.0335411g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 291
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 69.6Ų
- 疎水性パラメータ計算基準値(XlogP): 1.2
2-methyl-3-(1-methyl-1H-pyrazol-4-yl)oxypropane-1-sulfonyl chloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1144720-0.5g |
2-methyl-3-[(1-methyl-1H-pyrazol-4-yl)oxy]propane-1-sulfonyl chloride |
1597335-75-5 | 95% | 0.5g |
$739.0 | 2023-10-25 | |
| Enamine | EN300-1144720-1.0g |
2-methyl-3-[(1-methyl-1H-pyrazol-4-yl)oxy]propane-1-sulfonyl chloride |
1597335-75-5 | 1g |
$1057.0 | 2023-05-23 | ||
| Enamine | EN300-1144720-5g |
2-methyl-3-[(1-methyl-1H-pyrazol-4-yl)oxy]propane-1-sulfonyl chloride |
1597335-75-5 | 95% | 5g |
$2235.0 | 2023-10-25 | |
| Enamine | EN300-1144720-5.0g |
2-methyl-3-[(1-methyl-1H-pyrazol-4-yl)oxy]propane-1-sulfonyl chloride |
1597335-75-5 | 5g |
$3065.0 | 2023-05-23 | ||
| Enamine | EN300-1144720-2.5g |
2-methyl-3-[(1-methyl-1H-pyrazol-4-yl)oxy]propane-1-sulfonyl chloride |
1597335-75-5 | 95% | 2.5g |
$1509.0 | 2023-10-25 | |
| Enamine | EN300-1144720-0.25g |
2-methyl-3-[(1-methyl-1H-pyrazol-4-yl)oxy]propane-1-sulfonyl chloride |
1597335-75-5 | 95% | 0.25g |
$708.0 | 2023-10-25 | |
| Enamine | EN300-1144720-10.0g |
2-methyl-3-[(1-methyl-1H-pyrazol-4-yl)oxy]propane-1-sulfonyl chloride |
1597335-75-5 | 10g |
$4545.0 | 2023-05-23 | ||
| Enamine | EN300-1144720-0.05g |
2-methyl-3-[(1-methyl-1H-pyrazol-4-yl)oxy]propane-1-sulfonyl chloride |
1597335-75-5 | 95% | 0.05g |
$647.0 | 2023-10-25 | |
| Enamine | EN300-1144720-0.1g |
2-methyl-3-[(1-methyl-1H-pyrazol-4-yl)oxy]propane-1-sulfonyl chloride |
1597335-75-5 | 95% | 0.1g |
$678.0 | 2023-10-25 | |
| Enamine | EN300-1144720-1g |
2-methyl-3-[(1-methyl-1H-pyrazol-4-yl)oxy]propane-1-sulfonyl chloride |
1597335-75-5 | 95% | 1g |
$770.0 | 2023-10-25 |
2-methyl-3-(1-methyl-1H-pyrazol-4-yl)oxypropane-1-sulfonyl chloride 関連文献
-
Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572
-
Xiaodan Ouyang,Yaping Cha,Wen Li,Chaoyi Zhu,Muzi Zhu,Shuang Li,Min Zhuo,Shaobin Huang,Jianjun Li RSC Adv., 2019,9, 30171-30181
-
Wentao Wang,Tao Zheng,Qicheng Zhang,Fan Wu,Yihan Liu,Lin Zhang,Jun Zhang,Mingqian Wang,Yi Sun Biomater. Sci., 2020,8, 1748-1758
-
Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457
1597335-75-5 (2-methyl-3-(1-methyl-1H-pyrazol-4-yl)oxypropane-1-sulfonyl chloride) 関連製品
- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)
- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)
- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)
- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)
- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)
- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)
- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)
- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)
- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)
- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)
推奨される供給者
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
